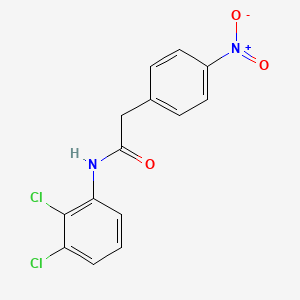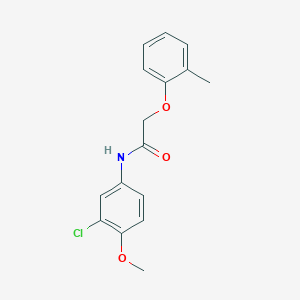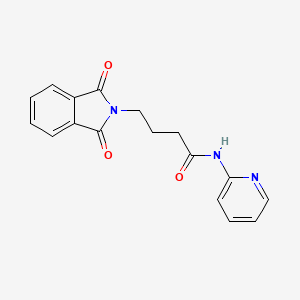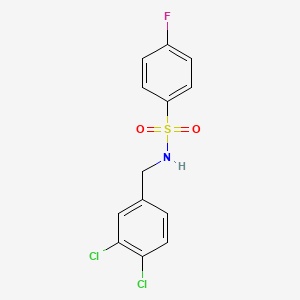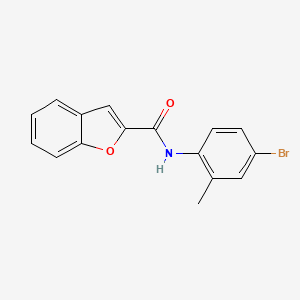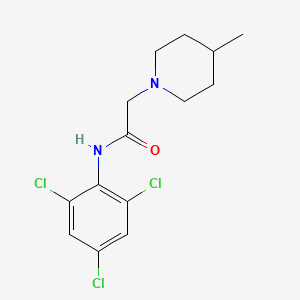
2-(4-methyl-1-piperidinyl)-N-(2,4,6-trichlorophenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-methyl-1-piperidinyl)-N-(2,4,6-trichlorophenyl)acetamide, commonly known as TAP, is a chemical compound that has gained significant attention in the scientific community due to its potential as a therapeutic agent. TAP has been shown to have a wide range of biological effects, including analgesic and anti-inflammatory properties.
作用機序
The exact mechanism of action of TAP is not fully understood, but it is believed to act on the opioid and serotonin receptors in the brain. TAP has been shown to have a high affinity for the mu-opioid receptor, which is responsible for the analgesic effects of opioids. TAP has also been shown to increase the levels of serotonin in the brain, which is thought to contribute to its antidepressant and anxiolytic effects.
Biochemical and Physiological Effects
TAP has been shown to have a range of biochemical and physiological effects. It has been shown to reduce pain and inflammation in animal models, and to have antidepressant and anxiolytic effects. TAP has also been shown to have a low potential for abuse and addiction, making it a potentially safer alternative to traditional opioids.
実験室実験の利点と制限
One of the main advantages of TAP is its potential as a therapeutic agent for pain and inflammation-related disorders. TAP has also been shown to have a low potential for abuse and addiction, making it a potentially safer alternative to traditional opioids. However, one of the limitations of TAP is its relatively low potency compared to other opioids. Additionally, further research is needed to fully understand the mechanism of action and potential side effects of TAP.
将来の方向性
There are several potential future directions for research on TAP. One area of interest is the development of more potent analogs of TAP that could be used as therapeutic agents. Additionally, further research is needed to fully understand the mechanism of action and potential side effects of TAP. Finally, more studies are needed to investigate the potential of TAP as an antidepressant and anxiolytic agent.
Conclusion
In conclusion, TAP is a chemical compound that has gained significant attention in the scientific community due to its potential as a therapeutic agent. TAP has been shown to have a wide range of biological effects, including analgesic and anti-inflammatory properties. While further research is needed to fully understand the mechanism of action and potential side effects of TAP, it is clear that this compound has significant potential as a therapeutic agent for pain and inflammation-related disorders.
合成法
The synthesis of TAP involves the reaction of 2,4,6-trichloroaniline with 4-methylpiperidine and acetic anhydride. The resulting product is purified through recrystallization and characterized using various analytical techniques such as NMR spectroscopy and mass spectrometry.
科学的研究の応用
TAP has been extensively studied for its potential as a therapeutic agent. It has been shown to have analgesic and anti-inflammatory properties, making it a promising candidate for the treatment of pain and inflammation-related disorders. TAP has also been investigated for its potential as an antidepressant and anxiolytic agent.
特性
IUPAC Name |
2-(4-methylpiperidin-1-yl)-N-(2,4,6-trichlorophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17Cl3N2O/c1-9-2-4-19(5-3-9)8-13(20)18-14-11(16)6-10(15)7-12(14)17/h6-7,9H,2-5,8H2,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUKRBFDUWFBODB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)CC(=O)NC2=C(C=C(C=C2Cl)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17Cl3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-methylpiperidin-1-yl)-N-(2,4,6-trichlorophenyl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-[3-methyl-4-(1-pyrrolidinyl)benzylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5797377.png)
![N-({[3-(isobutyrylamino)phenyl]amino}carbonothioyl)-2-thiophenecarboxamide](/img/structure/B5797384.png)
![3-{1-[(aminocarbonothioyl)amino]-5-phenyl-1H-pyrrol-2-yl}propanoic acid](/img/structure/B5797387.png)
![1-[2-(2-methoxyphenoxy)ethyl]-1H-indole-3-carbonitrile](/img/structure/B5797390.png)
![4-({[4-(4-nitrophenyl)-1H-imidazol-2-yl]thio}acetyl)morpholine](/img/structure/B5797401.png)


